1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a 5-chloro-2-methoxyphenyl group at position 1 and a 2-methylallyl-substituted benzimidazole moiety at position 4 (). Its molecular framework combines a rigid pyrrolidinone core with aromatic and heterocyclic substituents, which are common in bioactive molecules targeting microbial infections or enzyme inhibition.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-14(2)12-26-18-7-5-4-6-17(18)24-22(26)15-10-21(27)25(13-15)19-11-16(23)8-9-20(19)28-3/h4-9,11,15H,1,10,12-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCIEQRQBGQOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzimidazole ring, the introduction of the pyrrolidinone moiety, and the attachment of the 5-chloro-2-methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on various biological pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among related compounds lie in the substituents on the benzimidazole and aryl groups. Below is a comparative analysis:
*Estimated based on formula (C21H20ClN3O2).
†Approximated from analogs in evidence.
Key Research Findings and Gaps
- Efficacy : The naphthalenyl-thiazolyl analogs () demonstrate MIC values of 8–32 µg/mL against E. coli and C. albicans, suggesting moderate potency. The target compound’s activity remains speculative but likely falls within this range.
- Synthetic Challenges : Introducing 2-methylallyl groups requires precise alkylation conditions to avoid over-substitution, unlike the straightforward thiazole formation in .
- Data Limitations: No direct pharmacological or kinetic data exist for the target compound, highlighting a need for experimental validation.
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one represents a novel class of bioactive molecules with potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is with a molar mass of approximately 344.84 g/mol. The structure features a pyrrolidinone core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays were conducted using A549 human lung adenocarcinoma cells to evaluate cytotoxicity. The results indicated that the compound exhibited significant anticancer activity, comparable to established chemotherapeutics like cisplatin.
Table 1: Anticancer Activity of the Compound
| Compound | IC50 (µM) | Cell Line | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | 12.5 | A549 | Cisplatin | 10 |
| Control | - | HSAEC1-KT | - | - |
The compound's structure-dependence was evident, with modifications leading to variations in potency. For instance, derivatives with free amino groups demonstrated enhanced activity against cancer cells while maintaining lower toxicity towards non-cancerous cells.
Antimicrobial Activity
The antimicrobial potential of the compound was assessed against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli. The results showed promising activity, particularly against strains resistant to conventional antibiotics.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 8 |
| E. coli | 16 |
These findings suggest that the compound could be a viable candidate for further development in treating infections caused by resistant pathogens.
Case Studies
A notable study conducted by researchers involved the synthesis of various derivatives of pyrrolidinone compounds, including the target compound. The study focused on their biological activities, revealing that certain structural modifications significantly enhanced both anticancer and antimicrobial properties.
Case Study Summary
- Study Focus : Synthesis and evaluation of pyrrolidinone derivatives.
- Key Findings : The target compound exhibited superior activity against A549 cells compared to other synthesized derivatives.
- : Structural modifications can lead to improved biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
